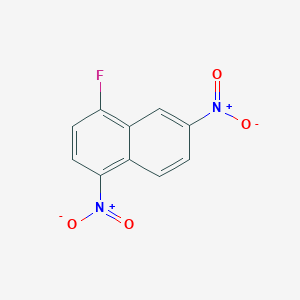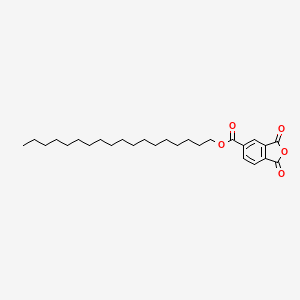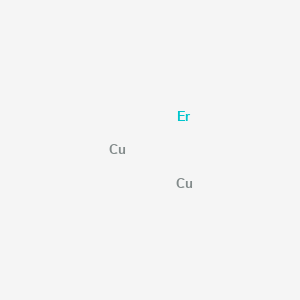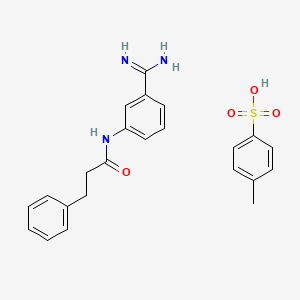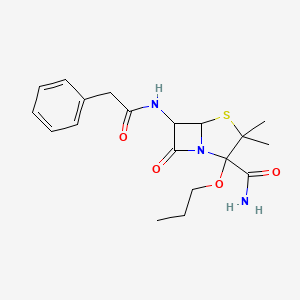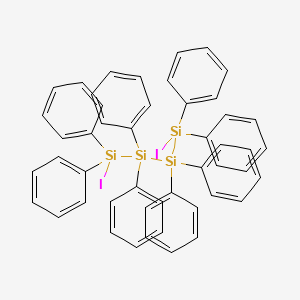
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based compound characterized by the presence of iodine and phenyl groups attached to a tetrasilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of a tetrasilane precursor with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing safety measures to handle iodine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can be oxidized or reduced under specific conditions, leading to the formation of different silicon-based compounds.
Coupling Reactions: The phenyl groups can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetrasilanes, while oxidation and reduction can lead to different silicon-oxygen or silicon-hydrogen compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialized coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to undergo various chemical transformations. The iodine atoms and phenyl groups play crucial roles in these reactions, facilitating the formation of new bonds and the modification of the silicon backbone. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodooctafluorobutane: A fluorinated compound with similar iodine substitution.
1,4-Diiodotetrafluorobenzene: Another iodine-substituted compound with a different backbone structure.
Uniqueness
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its tetrasilane backbone and the presence of multiple phenyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and chemistry.
Eigenschaften
CAS-Nummer |
13498-30-1 |
|---|---|
Molekularformel |
C48H40I2Si4 |
Molekulargewicht |
983.0 g/mol |
IUPAC-Name |
iodo-[[[iodo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40I2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
InChI-Schlüssel |
BJKHDIVAJZCPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)I)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



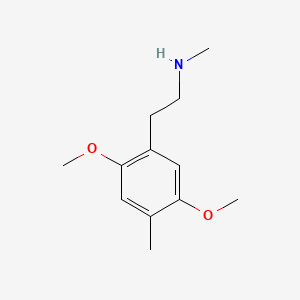

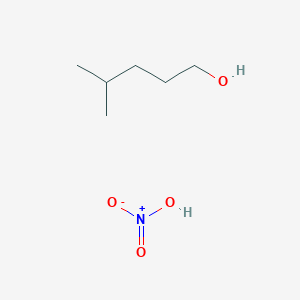

![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
